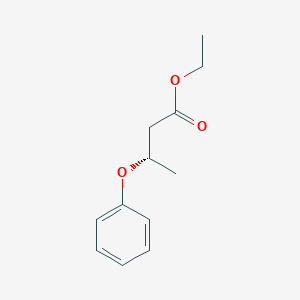![molecular formula C10H19NO2 B13085350 1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is notable for its unique structure, which includes an azetidine ring, a cyclohexane ring, and a hydroxyl group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Méthodes De Préparation
The synthesis of 1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol involves several steps. One common method includes the reaction of azetidine with cyclohexanone in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cell growth and metabolism .
Comparaison Avec Des Composés Similaires
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: This compound contains an azetidine ring with a carboxylic acid group, making it more acidic and potentially more reactive in certain chemical environments.
The uniqueness of this compound lies in its combination of the azetidine and cyclohexane rings, which confer both stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
1-(azetidin-3-yloxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-10(4-2-1-3-5-10)8-13-9-6-11-7-9/h9,11-12H,1-8H2 |
Clé InChI |
WJEQKZBUMXWSGN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(COC2CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)
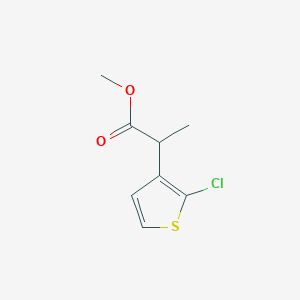
![3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)
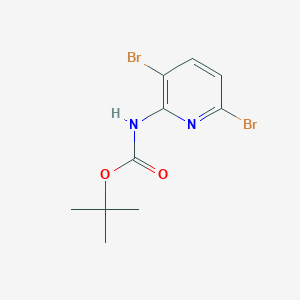

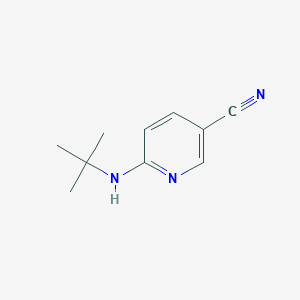
![5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085313.png)
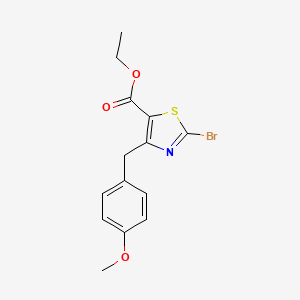
![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
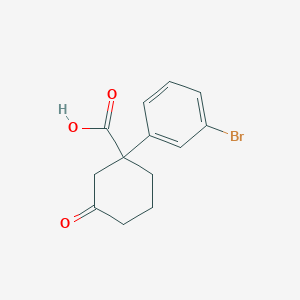
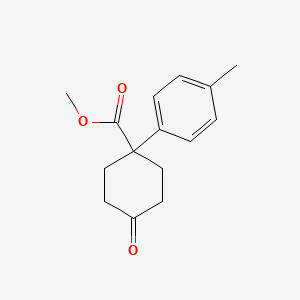
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)

